2-oxo-2,3-dihydro-1-benzofuran-6-carboxylic acid 2-oxo-2,3-dihydro-1-benzofuran-6-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 855221-82-8
VCID: VC11607996
InChI: InChI=1S/C9H6O4/c10-8-4-5-1-2-6(9(11)12)3-7(5)13-8/h1-3H,4H2,(H,11,12)
SMILES:
Molecular Formula: C9H6O4
Molecular Weight: 178.14 g/mol

2-oxo-2,3-dihydro-1-benzofuran-6-carboxylic acid

CAS No.: 855221-82-8

Cat. No.: VC11607996

Molecular Formula: C9H6O4

Molecular Weight: 178.14 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2-oxo-2,3-dihydro-1-benzofuran-6-carboxylic acid - 855221-82-8

Specification

CAS No. 855221-82-8
Molecular Formula C9H6O4
Molecular Weight 178.14 g/mol
IUPAC Name 2-oxo-3H-1-benzofuran-6-carboxylic acid
Standard InChI InChI=1S/C9H6O4/c10-8-4-5-1-2-6(9(11)12)3-7(5)13-8/h1-3H,4H2,(H,11,12)
Standard InChI Key JJANTHMVMSKFML-UHFFFAOYSA-N
Canonical SMILES C1C2=C(C=C(C=C2)C(=O)O)OC1=O

Introduction

Structural Characteristics

Molecular Architecture

The compound’s structure (C₉H₆O₄) consists of a benzofuran scaffold where the furan ring is partially hydrogenated (2,3-dihydro), introducing a ketone at C2 and a carboxylic acid at C6. Key structural data include:

  • Molecular Formula: C₉H₆O₄

  • SMILES: C1=CC=C2C(=C1)C(OC2=O)C(=O)O

  • InChI Key: FRHBUJIXNLOLOF-UHFFFAOYSA-N

The dihydro configuration reduces ring strain, enhancing stability compared to fully unsaturated benzofurans. X-ray crystallography of related compounds reveals planar aromatic systems with bond lengths consistent with conjugated π-electron systems .

Spectroscopic Properties

  • NMR:

    • ¹H NMR: Signals for aromatic protons appear between δ 6.8–7.5 ppm, while the dihydro furan protons resonate near δ 4.0–5.0 ppm .

    • ¹³C NMR: The ketone carbon (C2) appears at ~δ 190 ppm, and the carboxylic acid carbon (C6) at ~δ 170 ppm .

  • IR: Strong absorptions at 1720 cm⁻¹ (C=O stretch, ketone) and 1680 cm⁻¹ (C=O stretch, carboxylic acid) .

Synthesis and Manufacturing

Key Synthetic Routes

  • Coupling Reactions:
    A patent describes the use of coupling agents like HATU or EDC with bases (e.g., triethylamine) to attach the benzofuran moiety to tetrahydroisoquinoline derivatives . For 2-oxo-2,3-dihydro-1-benzofuran-6-carboxylic acid, analogous methods involve:

    • Condensation of substituted phenols with α-keto acids under acidic conditions.

    • Cyclization via intramolecular esterification .

  • Hydrolysis and Resolution:

    • Ester precursors (e.g., methyl esters) are hydrolyzed using NaOH or HCl to yield the carboxylic acid .

    • Chiral resolution with agents like (R)-(+)-α-methylbenzylamine ensures enantiopurity .

Optimization Challenges

  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification .

  • Temperature Control: Exothermic cyclization steps require cooling to prevent side reactions .

Physical and Chemical Properties

PropertyValue
Melting Point>182°C (decomposition)
Boiling Point325.6±15.0 °C (Predicted)
Density1.363 g/cm³
SolubilityDMSO (Slight), Methanol
pKa4.02±0.30

The carboxylic acid group contributes to moderate water solubility at physiological pH, while the aromatic system favors lipid bilayer permeability .

Applications in Pharmaceutical Chemistry

Intermediate in Drug Synthesis

  • Lifitegrast Analogs: The compound serves as a key intermediate in synthesizing Lifitegrast, a dry eye disease treatment. Its benzofuran core interacts with LFA-1 receptors, inhibiting inflammatory pathways .

  • Antiviral Agents: Derivatives inhibit HIV-1 LTR activation, showcasing potential in antiretroviral therapy .

Biological Activity

  • Anti-inflammatory Effects: The ketone and carboxylic acid groups chelate metal ions in enzyme active sites (e.g., cyclooxygenase-2).

  • Antimicrobial Potential: Structural analogs exhibit activity against Gram-positive bacteria via membrane disruption.

Future Perspectives

Polymorph Exploration

The patent literature highlights the importance of polymorph screening. Form-M and Form-S of related compounds exhibit distinct dissolution profiles, impacting bioavailability . Computational modeling (e.g., DFT) could predict stable crystal forms for targeted delivery.

Green Chemistry Approaches

Future synthesis may employ biocatalysts (e.g., lipases) for enantioselective ester hydrolysis, reducing reliance on harsh reagents .

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